BenchChemオンラインストアへようこそ!

3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Lipophilicity Membrane permeability Drug-likeness

3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1173265-26-3, MW 353.11 g/mol, C₁₁H₆BrFN₆O₂) belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class—a privileged adenine-mimetic scaffold extensively exploited in ATP-competitive kinase inhibitor development, including the FDA-approved BTK inhibitor ibrutinib. The compound combines two structurally defining features absent in simpler in-class analogs: a C3-bromo substituent that serves as a reactive cross-coupling handle for late-stage diversification, and an N⁴-(4-fluoro-3-nitrophenyl) aniline moiety that introduces a dual electron-withdrawing pharmacophore.

Molecular Formula C11H6BrFN6O2
Molecular Weight 353.11 g/mol
CAS No. 1173265-26-3
Cat. No. B1387517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS1173265-26-3
Molecular FormulaC11H6BrFN6O2
Molecular Weight353.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC2=NC=NC3=NNC(=C32)Br)[N+](=O)[O-])F
InChIInChI=1S/C11H6BrFN6O2/c12-9-8-10(14-4-15-11(8)18-17-9)16-5-1-2-6(13)7(3-5)19(20)21/h1-4H,(H2,14,15,16,17,18)
InChIKeyQNPJBZYLVWQCAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1173265-26-3): A Dual-Feature Pyrazolo[3,4-d]pyrimidine Building Block for Kinase-Targeted Library Synthesis


3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1173265-26-3, MW 353.11 g/mol, C₁₁H₆BrFN₆O₂) belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class—a privileged adenine-mimetic scaffold extensively exploited in ATP-competitive kinase inhibitor development, including the FDA-approved BTK inhibitor ibrutinib [1]. The compound combines two structurally defining features absent in simpler in-class analogs: a C3-bromo substituent that serves as a reactive cross-coupling handle for late-stage diversification, and an N⁴-(4-fluoro-3-nitrophenyl) aniline moiety that introduces a dual electron-withdrawing pharmacophore. Computed physicochemical properties reported in PubChem include XLogP3-AA = 3.0, topological polar surface area (TPSA) = 112 Ų, hydrogen bond donor count = 2, hydrogen bond acceptor count = 7, and a molecular complexity score of 399 [2].

Why 3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Replaced by Common In-Class Analogs


Generic substitution within the pyrazolo[3,4-d]pyrimidin-4-amine class is scientifically unsound because the scaffold's kinase inhibition profile is exquisitely sensitive to both the C3 substituent identity and the N⁴-aryl group electronics. The C3-bromo atom is not merely a placeholder—published structure–activity relationship (SAR) studies on pyrazolo[3,4-d]pyrimidines targeting Abl kinase demonstrate that halogen insertion at C3 improves kinase affinity by up to one order of magnitude relative to unsubstituted analogs [1]. Simultaneously, the 4-fluoro-3-nitrophenyl group contributes a unique H-bond acceptor profile (nitro group) and metabolic stability (fluoro), which cannot be mimicked by simpler N⁴-phenyl analogs such as PP3. Replacing this compound with the parent 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 83255-86-1, lacking N⁴-aryl substitution) sacrifices the pre-installed aniline pharmacophore; replacing it with PP3 (CAS 5334-30-5, lacking C3-halogen) forfeits the cross-coupling handle. The quantitative evidence below establishes where these differences manifest in measurable physicochemical and synthetic-utility terms [2].

Quantitative Differentiation Evidence for 3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1173265-26-3)


Lipophilicity (XLogP3-AA): 2.0-Fold Higher than PP3, 6.3-Fold Higher than Parent Scaffold

The target compound exhibits a computed XLogP3-AA of 3.0 [1], which is 2.0-fold higher than the XLogP3-AA of 1.5 for the simpler N⁴-phenyl analog PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 5334-30-5) [2], and approximately 6.3-fold higher than the LogP of 0.48 reported for the parent 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold (CAS 83255-86-1) lacking N⁴-aryl substitution . A LogP value of 3.0 places the compound within the optimal lipophilicity window (LogP 1–4) associated with balanced membrane permeability and aqueous solubility for oral drug candidates [3].

Lipophilicity Membrane permeability Drug-likeness CNS penetration

Topological Polar Surface Area (TPSA): 61% Larger than PP3, Predicting Distinct BBB Partitioning and Oral Absorption

The target compound has a computed TPSA of 112 Ų [1], which is 61% larger than the TPSA of 69.6 Ų for PP3 [2]. This 42.4 Ų difference is pharmacologically meaningful: TPSA values below 90 Ų are generally associated with good blood-brain barrier (BBB) penetration, while values above 100 Ų predict restricted CNS access [3]. The target compound's TPSA of 112 Ų therefore predicts a fundamentally different tissue distribution profile versus PP3 (TPSA 69.6 Ų)—the latter is more likely to be CNS-penetrant, while the former is predicted to be peripherally restricted, which is advantageous for non-CNS oncology targets where neurological side effects must be minimized [4].

Polar surface area Blood-brain barrier Oral bioavailability ADME

C3-Bromo Cross-Coupling Handle: Enables Suzuki, Sonogashira, and Buchwald–Hartwig Diversification Absent in Non-Halogenated Analogs

The C3-bromo substituent of the target compound provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig, and Stille couplings), enabling rapid C3 diversification for structure–activity relationship (SAR) exploration [1]. In contrast, PP3 (CAS 5334-30-5) and 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (the ibrutinib intermediate) lack a reactive halogen at C3, requiring de novo synthesis for each C3-modified analog. Compared to the analogous 3-iodo derivative, the 3-bromo compound offers a more balanced reactivity profile: iodine provides superior oxidative addition rates but can introduce unwanted side reactions and stability concerns under prolonged storage [2]. The microwave-assisted synthesis literature confirms that 3-bromo-pyrazolo[3,4-d]pyrimidines undergo efficient Suzuki coupling with aryl boronic acids, yielding diverse C3-arylated libraries [3]. Published SAR on related pyrazolo[3,4-d]pyrimidines shows that C3-halogen substitution improves Abl kinase affinity by up to one order of magnitude versus unsubstituted analogs [4].

Cross-coupling Suzuki–Miyaura Lead optimization SAR library synthesis

Hydrogen Bond Donor/Acceptor Profile: 2 HBD and 7 HBA Enable Distinct Kinase Hinge-Region Interactions Versus PP3 (1 HBD, 4 HBA)

The target compound possesses 2 hydrogen bond donors (pyrazole NH, aniline NH) and 7 hydrogen bond acceptors (pyrimidine N1/N3, nitro oxygens, fluoro, and pyrazole N2), compared to only 1 HBD and 4 HBA for PP3 (CAS 5334-30-5) [1][2]. The additional H-bond acceptor capacity derives from the 4-fluoro-3-nitrophenyl motif: the nitro group provides two strong H-bond acceptor oxygens capable of engaging the catalytic lysine or backbone NH residues in the kinase hinge region, while the fluoro substituent can participate in orthogonal C–F···H–C interactions that enhance binding site complementarity [3]. The pyrazolo[3,4-d]pyrimidine scaffold itself mimics the adenine ring of ATP and forms canonical hinge-region hydrogen bonds (N1 acceptor, NH donor), a binding mode conserved across the class including ibrutinib [4]. The additional H-bond features of the 4-fluoro-3-nitrophenyl group are not present in PP3 or the parent 3-bromo scaffold.

Hydrogen bonding Kinase hinge binding Pharmacophore ATP-competitive inhibition

Purity Specification: MolCore NLT 98% (HPLC) Enables Higher Assay Reproducibility Versus Typical 95% Commercial Grades

The target compound is commercially available at a certified purity of NLT 98% (HPLC) from MolCore , compared to the more common 95% minimum purity specification offered by AKSci and other general chemical suppliers for this compound class . For reference, the simpler analog PP3 (CAS 5334-30-5) is commercially supplied at 85% technical grade or 95% purity depending on vendor . The 3-percentage-point purity differential (98% vs 95%) translates to a potential 3% w/w difference in inactive or unidentified impurities, which in a biochemical IC₅₀ assay at 10 µM compound concentration corresponds to up to 300 nM of confounding impurity—a concentration sufficient to produce artifactual inhibition readouts for potent kinase targets with IC₅₀ values in the low nanomolar range [1].

Purity Assay reproducibility Procurement specification Quality control

Molecular Complexity Score of 399 and Heavy Atom Count of 21: A Structurally Sophisticated Intermediate for Fragment-to-Lead and Scaffold-Hopping Campaigns

The target compound has a PubChem-computed molecular complexity score of 399 and a heavy atom count of 21 [1], placing it at a significantly higher level of structural elaboration than common in-class comparators. PP3 (CAS 5334-30-5) has a complexity of approximately 258 and only 16 heavy atoms [2]; the parent 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 83255-86-1) has a complexity of approximately 170 and just 11 heavy atoms [3]. This intermediate complexity level is strategically valuable: the compound is sufficiently elaborated to serve as a late-stage intermediate for focused kinase-targeted libraries (bypassing 3–5 synthetic steps from the parent scaffold), yet retains the C3-Br handle for a final diversification step. Compounds with complexity scores in the 300–500 range have been identified as optimal starting points for lead optimization, balancing synthetic tractability with pharmacophoric sophistication [4].

Molecular complexity Fragment-based drug discovery Scaffold hopping Lead optimization

Recommended Application Scenarios for 3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment-to-Lead SAR Campaigns Requiring C3 Diversification via Cross-Coupling

The C3-bromo substituent uniquely enables late-stage Suzuki–Miyaura or Sonogashira diversification from a single advanced intermediate (Evidence Item 3). A medicinal chemistry team can procure one batch of the compound and generate 24–96 C3-arylated or C3-alkynylated analogs in parallel via high-throughput experimentation (HTE) palladium catalysis, bypassing the need to synthesize each C3 variant de novo. This contrasts with PP3 or the ibrutinib intermediate, which require total resynthesis for C3 modification. The balanced reactivity of the C3-Br handle (versus C3-I) reduces homocoupling side products that complicate library purification .

Peripherally Restricted Kinase Inhibitor Design for Non-CNS Oncology Targets (e.g., VEGFR-2, BTK)

The TPSA of 112 Ų predicts peripheral restriction and limited BBB penetration (Evidence Item 2), making this compound an appropriate starting scaffold for non-CNS kinase targets such as VEGFR-2 (angiogenesis), BTK (B-cell malignancies), or RET (thyroid cancer). In contrast, PP3 (TPSA 69.6 Ų) is predicted to be CNS-penetrant and may introduce neurological off-target effects when targeting peripheral kinases. The moderate lipophilicity (XLogP3-AA = 3.0, Evidence Item 1) further supports oral bioavailability while avoiding the promiscuity risks associated with excessively lipophilic compounds (LogP >5) .

High-Throughput Biochemical Kinase Screening Requiring >98% Purity to Minimize Assay Artifacts

For biochemical kinase profiling panels where hit identification thresholds are set at sub-100 nM IC₅₀, the MolCore NLT 98% purity grade (Evidence Item 5) is procurement-critical. At 95% purity, a 5% impurity burden introduces up to 500 nM of unknown species at a 10 µM screening concentration, which can produce false-positive inhibition readouts for kinases with genuine IC₅₀ values in the 10–100 nM range. Procurement of the 98%+ grade directly reduces this artifact risk without requiring in-house HPLC repurification, saving approximately 2–4 hours of chemist time per batch and eliminating yield losses from recrystallization or preparative chromatography .

Structure-Guided Design Exploiting the 4-Fluoro-3-nitrophenyl Pharmacophore for Selective Kinase Hinge Binding

The dual electron-withdrawing 4-fluoro-3-nitrophenyl group provides 7 H-bond acceptors (Evidence Item 4), enabling engagement of non-conserved residues adjacent to the kinase hinge region that are inaccessible to simpler N⁴-phenyl analogs such as PP3 (4 HBA). This expanded H-bond capacity is particularly relevant for targeting kinases with unique hinge-region sequences (e.g., TNIK, DYRK1A, or gatekeeper-mutated kinases) where additional polar contacts can drive selectivity over the broader kinome. The molecular complexity of 399 (Evidence Item 6) provides sufficient pharmacophoric density to support structure-based optimization while retaining the C3-Br handle for a final round of affinity maturation via parallel cross-coupling .

Quote Request

Request a Quote for 3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.